molecular formula C13H9N3O2 B13884810 1-(Triazol-1-yl)naphthalene-2-carboxylic acid

1-(Triazol-1-yl)naphthalene-2-carboxylic acid

Cat. No.: B13884810
M. Wt: 239.23 g/mol
InChI Key: GKNWTEBSLWVFAO-UHFFFAOYSA-N
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Description

1-(Triazol-1-yl)naphthalene-2-carboxylic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Triazol-1-yl)naphthalene-2-carboxylic acid typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction is performed between an azide and an alkyne in the presence of a copper(I) catalyst. For instance, the reaction between (prop-2-yn-1-yloxy)naphthalene and 2-azido-N-phenylacetamides in the presence of copper(II) acetate in a t-BuOH-H2O mixture at room temperature for 6.5 hours yields the desired triazole derivative .

Industrial Production Methods: Industrial production methods for triazole derivatives often involve similar click chemistry approaches due to their efficiency and high yield. The reaction conditions are optimized for large-scale production, ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-(Triazol-1-yl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides and nucleophiles like amines.

Major Products Formed:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-(Triazol-1-yl)naphthalene-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Triazol-1-yl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, triazole derivatives are known to inhibit enzymes such as cytochrome P450 lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Uniqueness: 1-(Triazol-1-yl)naphthalene-2-carboxylic acid is unique due to its specific structure, which combines the triazole ring with a naphthalene moiety. This combination enhances its chemical stability and broadens its range of applications in various fields.

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

1-(triazol-1-yl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C13H9N3O2/c17-13(18)11-6-5-9-3-1-2-4-10(9)12(11)16-8-7-14-15-16/h1-8H,(H,17,18)

InChI Key

GKNWTEBSLWVFAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N3C=CN=N3)C(=O)O

Origin of Product

United States

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